molecular formula C12H8Cl2N2O2 B5728448 3,4-dichlorobenzyl 2-pyrazinecarboxylate

3,4-dichlorobenzyl 2-pyrazinecarboxylate

Cat. No.: B5728448
M. Wt: 283.11 g/mol
InChI Key: RWWXRAMNQBIQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzyl 2-pyrazinecarboxylate is a chemical compound with the molecular formula C12H8Cl2N2O2 and is a derivative of pyrazine, an aromatic heterocycle known for its role in pharmaceutical and chemical research . The compound features a pyrazine ring system, a structure that is a common pharmacophore in medicinal chemistry and is frequently investigated for its potential biological activities . While specific clinical applications for this exact compound are not established, pyrazine derivatives, in general, are a significant area of study. Recent scientific literature explores similar compounds for their potential use in treating diseases associated with cell cycle dysregulation, such as cancer . The presence of the dichlorobenzyl group may influence the compound's lipophilicity and binding affinity, making it a valuable intermediate for researchers in drug discovery. Its primary research applications include serving as a building block in organic synthesis and as a key intermediate for creating more complex molecules for biological screening. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWXRAMNQBIQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(3,4-Dichlorobenzyl) Pyrazinecarboxamides
  • Example: Compound 9a Structure: Features a pyrazine ring with a 3,4-dichlorobenzyl carboxamide group and a secondary 3,4-dichlorobenzylamino substituent. Activity: Superior antimycobacterial activity (MIC = 12.5 µg·mL⁻¹) attributed to enhanced lipophilicity and dual substitution. Synthesis: Aminolysis of 3-chloropyrazine-2-carbonyl chloride with 3,4-dichlorobenzylamine.
3-Chloro-N-(2-Chlorobenzyl)pyrazine-2-carboxamide (Compound 5)
  • Structure : Pyrazine with a 2-chlorobenzyl carboxamide and 3-chloro substituent.
  • Activity : Broad antibacterial activity (MIC = 7.81 µM against Staphylococcus aureus), but weaker antimycobacterial effects compared to 9a .
Thiazolo[3,2-a]pyrimidine Derivatives (11a,b)
  • Example: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Structure: Thiazolo-pyrimidine fused ring with electron-withdrawing groups (CN, CO).
Pyrrolo[3,4-c]pyridazine Derivatives (1–3)
  • Structure: Pyrrolo-pyridazine core with acetyl/benzoylamino substituents .
  • Activity: Limited bioactivity data; synthesis focuses on heterocyclic diversification rather than therapeutic optimization.
Oxadiazolo[3,4-b]pyrazine Analogs (6b)
  • Example: 5-[4-(4-Chlorophenoxy)piperidin-1-yl]-6-(4-ethoxyphenoxy)-oxadiazolo[3,4-b]pyrazine Structure: Oxadiazole fused to pyrazine with bulky phenoxy groups.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity (MIC) Synthesis Method Reference
3,4-Dichlorobenzyl 2-pyrazinecarboxylate Pyrazine + ester 3,4-Dichlorobenzyl Antimycobacterial (inferred) Esterification of pyrazinecarbonyl chloride
Compound 9a Pyrazine + carboxamide Dual 3,4-dichlorobenzyl M. tuberculosis (12.5 µg·mL⁻¹) Aminolysis with dichlorobenzylamine
Compound 5 Pyrazine + carboxamide 3-Chloro, 2-chlorobenzyl S. aureus (7.81 µM) Chlorination + benzyl substitution
Thiazolo[3,2-a]pyrimidine (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, CO Not reported Condensation with aromatic aldehydes
Oxadiazolo[3,4-b]pyrazine (6b) Oxadiazolo-pyrazine Phenoxy, piperidinyl Target-specific (docking studies) Nucleophilic substitution

Key Findings

Substituent Effects: Lipophilicity: 3,4-Dichlorobenzyl groups enhance membrane permeability, critical for antimycobacterial activity . Electronic Effects: Pyrazine’s electron-deficient core improves interaction with bacterial enzymes (e.g., enoyl-ACP reductase in M. tuberculosis) .

Bioactivity Trends: Carboxamide derivatives (e.g., 9a) outperform ester analogs in potency due to stable hydrogen-bonding motifs. Antibacterial activity is more pronounced in mono-substituted pyrazines (e.g., Compound 5) than fused heterocycles.

Synthetic Accessibility: Esterification (target compound) is simpler than multi-step aminolysis (9a) or fused-ring syntheses (thiazolo-pyrimidines).

Q & A

Q. 1.1. What are the optimal synthetic routes for 3,4-dichlorobenzyl 2-pyrazinecarboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification between 2-pyrazinecarboxylic acid and 3,4-dichlorobenzyl chloride. Key steps include:

  • Reagent Activation: Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency .
  • Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the benzyl chloride) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. 1.2. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 5.3–5.5 ppm (benzyl CH₂) and δ 8.5–9.0 ppm (pyrazine protons) confirm ester linkage .
    • ¹³C NMR: Carbonyl signals at ~165 ppm (ester) and ~155 ppm (pyrazine carbons) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
  • Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ confirms molecular formula (C₁₂H₈Cl₂N₂O₂) .

Advanced Research Questions

Q. 2.1. How can reaction by-products be systematically identified and minimized during synthesis?

Methodological Answer:

  • By-Product Analysis:
    • LC-MS/MS: Detect intermediates like unreacted 2-pyrazinecarboxylic acid or hydrolyzed 3,4-dichlorobenzyl alcohol .
    • Kinetic Studies: Vary reaction time/temperature to identify conditions favoring esterification over hydrolysis (e.g., anhydrous solvents, inert atmosphere) .
  • Process Optimization:
    • Use scavenger resins (e.g., polymer-bound DMAP) to trap excess acid or chloride by-products .
    • Employ flow chemistry for precise control of stoichiometry and residence time .

Q. 2.2. What strategies are effective for studying the compound’s stability under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Exposure: UV/Vis spectroscopy tracks photodegradation (e.g., λmax shifts indicating ring-opening) .
  • Degradation Pathways:
    • Hydrolysis of the ester bond (pH-dependent; buffers at pH 2–7.4) .
    • Radical-mediated decomposition (mitigated by antioxidants like BHT) .

Q. 2.3. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

  • Functional Group Modifications:
    • Replace the dichlorobenzyl group with fluorinated or methylated analogs to assess hydrophobic interactions .
    • Modify the pyrazine ring (e.g., introduce amino or nitro groups) to alter electron density and binding affinity .
  • Biological Assays:
    • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
    • Cellular Uptake: Radiolabel the compound (¹⁴C or ³H) to quantify permeability in Caco-2 cell monolayers .

Q. 2.4. What analytical methods are recommended for resolving contradictions in reported biological activity data?

Methodological Answer:

  • Data Triangulation:
    • Dose-Response Curves: Compare EC₅₀ values across multiple assays (e.g., cytotoxicity vs. target-specific activity) .
    • Metabolite Profiling: Use LC-HRMS to identify active metabolites that may explain discrepancies .
  • Orthogonal Validation:
    • SPR (Surface Plasmon Resonance): Confirm direct target binding (KD measurements) .
    • Crystallography: Co-crystallize with target proteins to validate binding modes .

Safety and Handling Considerations

Q. 3.1. What precautions are critical when handling 3,4-dichlorobenzyl chloride derivatives?

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to lachrymatory and irritant properties .
  • Waste Disposal: Neutralize residual chloride with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.